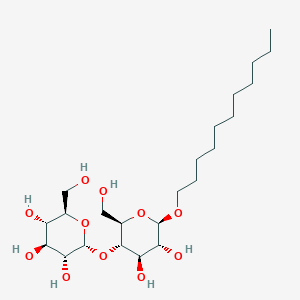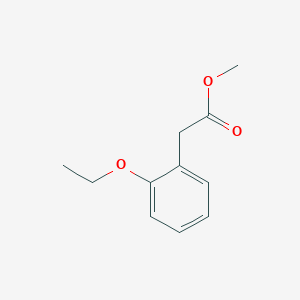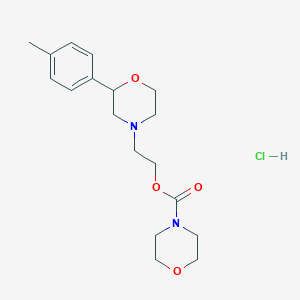
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly used in the field of chemistry and biochemistry for its unique properties and potential applications. In
Mechanism Of Action
The mechanism of action of 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride is not fully understood. However, it is believed to interact with specific receptors in the body, affecting various biochemical pathways.
Biochemical And Physiological Effects
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as potential anti-cancer activity. It has also been shown to affect the central nervous system, with potential use as an anxiolytic agent.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride in lab experiments is its unique properties and potential applications. However, one limitation is its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research involving 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride. Some possible areas of research include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use as an anxiolytic agent. Additionally, research could focus on developing safer and more efficient synthesis methods for the compound.
Synthesis Methods
The synthesis of 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride involves the reaction of 4-methylphenylmorpholine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Scientific Research Applications
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride has been widely used in scientific research for various applications. It has been used as a building block for the synthesis of other compounds, such as 4-phenylmorpholine and 4-(4-methylphenyl)-morpholine. It has also been used as a starting material for the synthesis of potential anti-cancer agents.
properties
CAS RN |
185759-14-2 |
|---|---|
Product Name |
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride |
Molecular Formula |
C18H27ClN2O4 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-15-2-4-16(5-3-15)17-14-19(6-12-23-17)7-13-24-18(21)20-8-10-22-11-9-20;/h2-5,17H,6-14H2,1H3;1H |
InChI Key |
FSDGZAWQCHYQCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)N3CCOCC3.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)N3CCOCC3.Cl |
synonyms |
2-[2-(4-methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hyd rochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



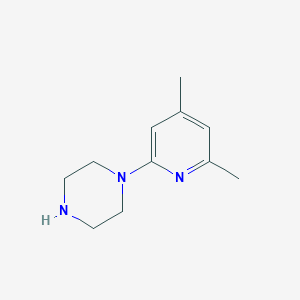
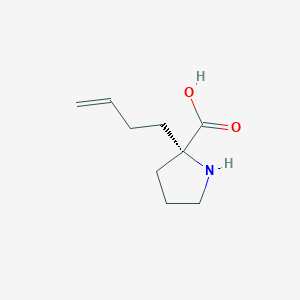
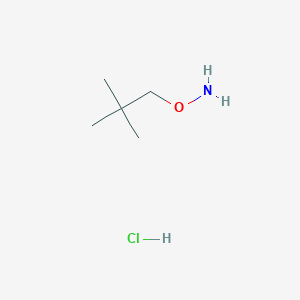
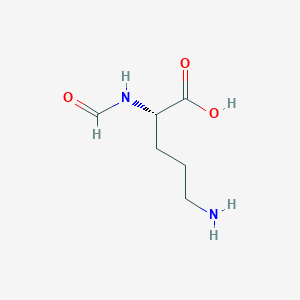
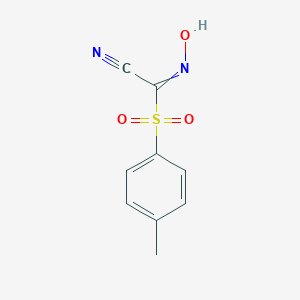
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
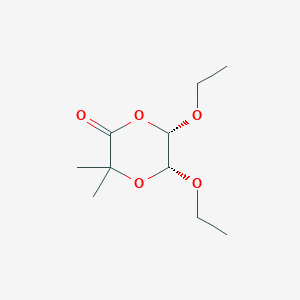
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

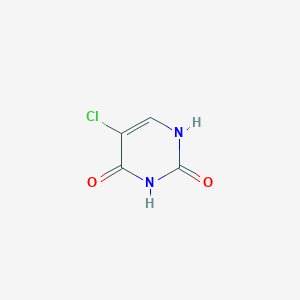
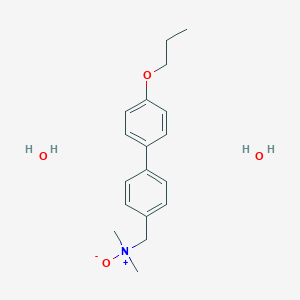
![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)
